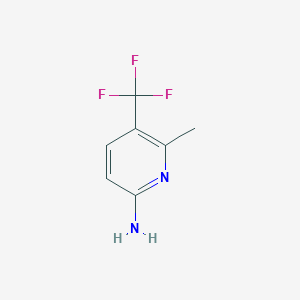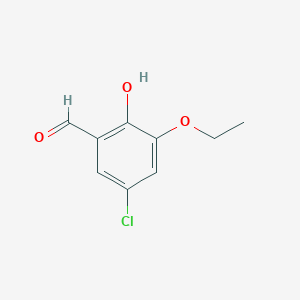
7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol” is a chemical compound with the molecular formula C15H17ClN2O2. It is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which are related to the compound , has been discussed in several publications . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives have been explored in various studies . For instance, new pyrano [3,2-c]quinolones have been synthesized via the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .Aplicaciones Científicas De Investigación
Anti-corrosion Applications
7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol and its derivatives have been explored for their anti-corrosion properties, particularly for mild steel in acidic environments. A study demonstrated the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives, including compounds with morpholinomethyl groups, in hydrochloric acid for mild steel. The compounds exhibited high inhibition efficiencies, reaching up to 90%, and were found to adsorb on the metal surface following the Langmuir adsorption isotherm model. This suggests a strong potential for these compounds in protecting metal surfaces against corrosion in acidic media (Douche et al., 2020).
Antimalarial Activity
Compounds structurally related to this compound have been evaluated for their antimalarial activities. Research on tebuquine and related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides showed promising results against Plasmodium berghei in mice. The study highlighted the potential of these compounds in treating resistant strains of malaria, encouraging further clinical trials (Werbel et al., 1986).
Antimicrobial and Antitumor Applications
A series of novel 7-substituted thiosemicarbazinyl-quinolines synthesized through a modified Ullmann coupling reaction showed significant antimicrobial activities against various microorganism strains. This work highlights the potential of this compound derivatives in developing new antimicrobial agents (Patel et al., 2018). Additionally, quinolinyl acrylate derivatives, structurally related to this compound, demonstrated potent anti-prostate cancer activities both in vitro and in vivo, suggesting a multi-target efficacy against human prostate cancer cells (Rodrigues et al., 2012).
Direcciones Futuras
The future directions for research on “7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . The development of new drugs based on these compounds could also be a potential area of research .
Mecanismo De Acción
Mode of Action
Quinoline derivatives often interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can greatly influence a compound’s bioavailability and are crucial for drug development .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can influence a compound’s action .
Propiedades
IUPAC Name |
7-chloro-8-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-10-13(16)3-2-12-14(10)17-8-11(15(12)19)9-18-4-6-20-7-5-18/h2-3,8H,4-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQBXBHQBCRIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)CN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2726721.png)
![3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2726724.png)

![4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2726727.png)

![N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2726730.png)
![3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoic acid](/img/structure/B2726732.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2726734.png)

![(2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2726738.png)
![6-[2-(cyclohex-1-en-1-yl)ethyl]-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2726739.png)
![2-[[1-(2,2-Difluoroethyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2726740.png)
